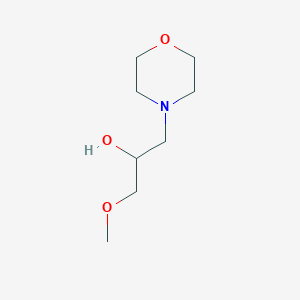
1-Methoxy-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-morpholin-4-ylpropan-2-ol, also known as MOP, is a chemical compound that has been widely used in scientific research. MOP is a morpholine derivative, which is a type of heterocyclic organic compound that contains both nitrogen and oxygen atoms in the ring structure. MOP is a colorless liquid that is soluble in water and commonly used as a solvent in various chemical reactions.
Applications De Recherche Scientifique
Src Kinase Inhibition
A study focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. One compound, derived from substituting the methoxy group at C-7 with a 3-(morpholin-4-yl)propoxy group, showed increased inhibition of Src kinase activity and Src-mediated cell proliferation. This highlights the potential of morpholinyl-propoxy compounds in developing cancer therapeutics (Boschelli et al., 2001).
Crystal Structure Analysis
Another research demonstrated the synthesis and crystal structure analysis of a compound containing a morpholino group. The study provides insights into the molecular conformation and intermolecular interactions, which are crucial for designing molecules with desired biological activity (Bakare et al., 2005).
Antisense Drug Development
Morpholino oligomers are significant in antisense drug development, offering a mechanism to modulate gene expression. These oligomers have been tested in clinical trials, showcasing their potential in treating diseases like Duchenne muscular dystrophy by altering RNA splicing or inhibiting RNA function (Yamamoto et al., 2011).
Photodynamic Therapy
Research on phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed their potential as agents for photodynamic therapy. These compounds exhibit moderate to high quantum yields of singlet oxygen production, crucial for targeting and eradicating cancer cells (Kucińska et al., 2015).
Corrosion Inhibition
A study on tertiary amines, including 1,3-di-morpholin-4-yl-propan-2-ol (DMP), explored their synthesis and inhibitory performance on carbon steel corrosion. These compounds act as anodic inhibitors, forming a protective layer on the metal surface, highlighting their industrial application in preventing corrosion (Gao et al., 2007).
Propriétés
IUPAC Name |
1-methoxy-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-8(10)6-9-2-4-12-5-3-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSNTVMQVUYYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B2686018.png)

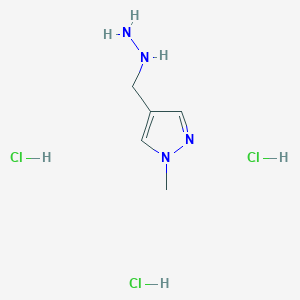
![2-[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2686021.png)

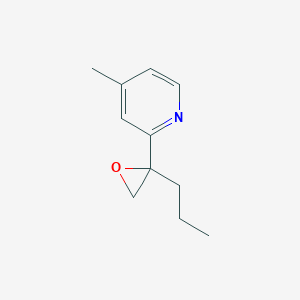

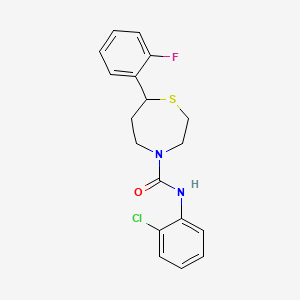
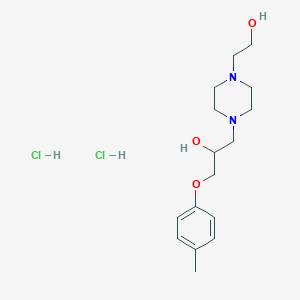
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2686031.png)
![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2686038.png)
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)